

# How to reduce background fluorescence in Cyanine 7 imaging

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## Compound of Interest

Compound Name: *Cyanine 7-amine chloride  
hydrochloride*

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## Technical Support Center: Cyanine 7 Imaging

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background fluorescence in Cyanine 7 (Cy7) imaging.

## Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in Cy7 imaging?

High background fluorescence in Cy7 imaging can originate from several sources, broadly categorized as:

- **Autofluorescence:** Endogenous fluorescence from biological structures within the tissue or cells. Common sources include collagen, elastin, NADH, and lipofuscin. This is often more pronounced in the near-infrared (NIR) spectrum than in the visible range but can still be a significant factor.
- **Non-Specific Antibody Binding:** The Cy7-conjugated antibody may bind to off-target sites due to electrostatic or hydrophobic interactions. This is a frequent cause of high background.

- **Suboptimal Antibody Concentration:** Using an antibody concentration that is too high can lead to increased non-specific binding and background signal.<sup>[1][2][3]</sup>
- **Inadequate Washing:** Insufficient or improper washing steps fail to remove all unbound or weakly bound antibodies, contributing to background noise.
- **Issues with Tandem Dyes:** If using a tandem dye with Cy7 (e.g., PE-Cy7), degradation of the dye can lead to uncoupling and spillover fluorescence from the donor fluorophore into the Cy7 channel.<sup>[2]</sup>
- **Fixation-Induced Fluorescence:** Certain fixatives, particularly aldehydes like glutaraldehyde, can induce autofluorescence.<sup>[4]</sup>

Q2: How can I determine the source of the high background in my Cy7 images?

To identify the source of high background, it is recommended to include the following controls in your experiment:

- **Unstained Control:** An unstained sample imaged under the same conditions will reveal the level of natural tissue or cell autofluorescence.<sup>[5]</sup>
- **Secondary Antibody Only Control (for indirect immunofluorescence):** This control helps to determine if the secondary antibody is binding non-specifically.
- **Isotype Control:** An antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the sample can help assess non-specific binding of the primary antibody.

Q3: What is the optimal excitation and emission wavelength for Cy7?

Cy7 is a near-infrared (NIR) dye. For optimal performance, use an excitation wavelength around 750 nm and collect the emission signal around 776 nm. It's crucial to use appropriate filter sets that match these spectral characteristics to maximize signal collection and minimize bleed-through from other fluorophores.

## Troubleshooting Guides

This section provides a step-by-step approach to resolving common issues leading to high background fluorescence in Cy7 imaging.

## Issue 1: High Autofluorescence

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